molecular formula C15H11Cl2N3OS B2718495 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 438031-65-3

4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2718495
CAS No.: 438031-65-3
M. Wt: 352.23
InChI Key: JHEAMGYVAVJLSD-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization with thiourea to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce new functional groups onto the aromatic rings, potentially altering the compound’s biological activity and properties.

Scientific Research Applications

4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole
  • 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-one
  • 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thione

Uniqueness

4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This compound’s specific substitution pattern on the triazole ring also contributes to its unique properties, making it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H12Cl2N4OS\text{C}_{16}\text{H}_{12}\text{Cl}_2\text{N}_4\text{OS}

This structure highlights the presence of a triazole ring, which is crucial for its biological activity.

Antimicrobial and Antifungal Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial and antifungal properties. In a study evaluating various derivatives, including the target compound, the minimum inhibitory concentration (MIC) was found to be in the range of 31.25 - 62.5 μg/mL against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Target Organism
This compound31.25 - 62.5E. coli, S. aureus, P. aeruginosa
Other derivatives31.25 - 125C. albicans

This table summarizes the antimicrobial effectiveness of the compound compared to other derivatives.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound was tested against several cancer cell lines using the MTT assay to determine cytotoxicity. Notably, it exhibited selective toxicity towards melanoma cells compared to normal cells .

Case Study: Cytotoxicity Assay

In a comparative study of various triazole derivatives:

  • The compound demonstrated an IC50 value of approximately 15 μM against melanoma IGR39 cells.
  • It showed lower activity against breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cell lines with IC50 values exceeding 20 μM .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (μM)
Melanoma IGR3915
Breast Cancer MDA-MB-231>20
Pancreatic Carcinoma Panc-1>20

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. The presence of electron-donating groups (like methoxy) has been correlated with enhanced activity against cancer cells .

Key Observations:

  • Substituents on the triazole ring significantly affect both antimicrobial and anticancer activities.
  • Compounds with halogen or methoxy groups tend to show improved efficacy due to enhanced lipophilicity and better interaction with biological targets.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-21-11-5-2-9(3-6-11)14-18-19-15(22)20(14)10-4-7-12(16)13(17)8-10/h2-8H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEAMGYVAVJLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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